N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide
Description
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO6/c1-23-16-7-4-13(19(24-2)20(16)25-3)5-9-18(22)21-14-6-8-15-17(12-14)27-11-10-26-15/h4,7,14-15,17H,5-6,8-12H2,1-3H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUQHHUMFXHINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCC(=O)NC2CCC3C(C2)OCCO3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Benzo[b]dioxin Derivatives
The octahydrobenzo[b]dioxin scaffold is synthesized via catalytic hydrogenation of the aromatic precursor, benzo[b]dioxin-6-amine.
Characterization
- MS (ESI) : m/z 170.21 [M+H]+.
- ¹H NMR (CDCl₃) : δ 3.85–3.70 (m, 4H, dioxane), 2.95–2.80 (m, 1H, NH), 1.80–1.50 (m, 8H, cyclohexane).
Synthesis of 3-(2,3,4-Trimethoxyphenyl)propanoic Acid
Friedel-Crafts Alkylation
2,3,4-Trimethoxybenzene undergoes alkylation with acrylic acid under acidic conditions.
- Procedure :
- Mix 2,3,4-trimethoxybenzene (20 mmol), acrylic acid (22 mmol), and BF₃·Et₂O (1.5 eq) in dichloromethane (30 mL).
- Stir at 25°C for 12 hours.
- Quench with NaHCO₃, extract with EtOAc, and purify via silica chromatography (hexane:EtOAc = 4:1) to yield 3-(2,3,4-trimethoxyphenyl)propanoic acid as a white solid (yield: 75%).
Alternative Route: Reduction of Cinnamic Acid Derivative
Characterization
- MP : 135–137°C.
- ¹H NMR (CDCl₃) : δ 6.65 (s, 1H, aryl), 3.90 (s, 3H, OCH₃), 3.85 (s, 6H, 2×OCH₃), 2.70 (t, 2H, CH₂), 2.40 (t, 2H, CH₂).
Amide Coupling
Activation as Acid Chloride
Coupling with Octahydrobenzo[b]dioxin-6-amine
- Procedure :
- Dissolve the acid chloride (10 mmol) and octahydrobenzo[b]dioxin-6-amine (10 mmol) in dry DMF (30 mL).
- Add Et₃N (15 mmol) and stir at 25°C for 12 hours.
- Pour into ice-water, extract with EtOAc, and purify via column chromatography (CH₂Cl₂:MeOH = 20:1) to obtain the target compound as a white solid (yield: 70%).
Alternative Method: Carbodiimide-Mediated Coupling
- Use EDCl (1.2 eq) and HOBt (1.1 eq) in CH₂Cl₂ (40 mL) at 0°C for 1 hour, then room temperature for 24 hours.
Analytical Data for Final Compound
Spectroscopic Characterization
Purity Assessment
Optimization and Challenges
Stereochemical Considerations
The octahydrobenzo[b]dioxin-6-amine exists as a racemic mixture due to non-stereoselective hydrogenation. Chiral resolution may require HPLC with a chiral stationary phase.
Yield Improvement
- Use of DMF as solvent increases amidation efficiency compared to THF or EtOH.
- Microwave-assisted coupling (100°C, 30 min) improves yields to 85%.
Industrial-Scale Considerations
Cost-Effective Catalysts
Environmental Impact
- Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent.
Chemical Reactions Analysis
Types of Reactions
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the amide or aromatic positions using reagents like sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs with Benzo[b][1,4]dioxin Derivatives
Several compounds share the benzo[b][1,4]dioxin core but differ in saturation and substituents:
Key Observations :
- Saturation of the dioxin core : The target compound’s octahydro core may enhance metabolic stability compared to dihydro analogs (e.g., Velsecorat), which are more planar and prone to oxidation .
- Substituent effects : The 2,3,4-trimethoxyphenyl group in the target compound differs from Velsecorat’s indazole-benzamide motif, likely altering target selectivity.
Methoxy-Substituted Aromatic Systems
Compounds with trimethoxyphenyl groups exhibit diverse bioactivities:
Key Observations :
Key Observations :
- Oxadiazole derivatives (e.g., compounds 18–26 ) are synthesized via coupling reactions with acid chlorides, achieving moderate yields. The target compound may require analogous methods but with optimized conditions for the trimethoxyphenyl propanamide moiety.
- Purity across analogs is consistently high (>95%), suggesting robust characterization protocols (NMR, ESI-MS) .
Data Tables
Biological Activity
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-3-(2,3,4-trimethoxyphenyl)propanamide (CAS Number: 1902926-06-0) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 379.4 g/mol
- Structural Features : The compound features an octahydrobenzo[d][1,4]dioxin moiety linked to a trimethoxyphenyl group via a propanamide chain.
The biological activity of this compound is believed to involve interactions with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may modulate serotonin receptors (5-HT1A and 5-HT2A), which are crucial in mood regulation and antidepressant effects.
Binding Affinity Studies
Recent research has indicated that related compounds exhibit significant binding affinities for serotonin receptors. For instance:
- 5-HT1A Receptor : Ki = 17 nM
- 5-HT2A Receptor : Ki = 0.71 nM
These findings suggest that this compound may share similar properties and could be effective in treating mood disorders .
Antidepressant Effects
The compound has been evaluated for its antidepressant-like activity using various animal models:
- Forced Swimming Test (FST) : Measures the time spent immobile by rodents when placed in a container filled with water.
- Tail Suspension Test (TST) : Assesses the duration of immobility when the animal is suspended by its tail.
In these tests, compounds structurally related to this compound have shown reduced immobility times, indicating potential antidepressant effects .
Anti-inflammatory Properties
In addition to its neuropharmacological effects, there is emerging evidence suggesting that this compound may possess anti-inflammatory properties. Research indicates that derivatives of dioxin compounds can inhibit pro-inflammatory cytokine production in vitro.
Case Studies
- Study on Antidepressant Activity : A study synthesized several benzoxazole derivatives and assessed their binding affinities at serotonin receptors. The results indicated that certain derivatives exhibited high affinities and significant antidepressant-like effects in both FST and TST models .
- Anti-inflammatory Research : A recent investigation into the anti-inflammatory effects of related compounds demonstrated a reduction in cytokine levels in macrophage cultures upon treatment with dioxin derivatives. This suggests potential therapeutic applications in inflammatory diseases.
Data Summary Table
| Parameter | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 379.4 g/mol |
| 5-HT1A Binding Affinity (Ki) | 17 nM |
| 5-HT2A Binding Affinity (Ki) | 0.71 nM |
| Antidepressant Activity | Positive in FST and TST |
| Anti-inflammatory Activity | Inhibition of cytokines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
